3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, (3Z)-3-(furan-2-ylmethylidene)piperazine-2,5-dione , reflects its stereochemistry and functional groups. The piperazine-2,5-dione moiety denotes a six-membered ring with ketone groups at positions 2 and 5. The furan-2-ylmethylidene substituent at position 3 consists of a furan ring (aromatic five-membered ring with two double bonds) connected via a methylene bridge to the pyrazinedione core. The Z configuration indicates that the furyl group and the adjacent substituent (N of the piperazine ring) are on the same side of the double bond.
Key identifiers include:
- Molecular formula : C₉H₈N₂O₃
- Molecular weight : 192.17 g/mol
- SMILES :
C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)N1 - InChIKey :
PTQUYLDFHURNBC-DAXSKMNVSA-N
Synonyms include 3-(2-furylmethylene)tetrahydro-2,5-pyrazinedione and MFCD01315428 .
Molecular Geometry and Stereochemical Analysis
The compound’s geometry is defined by its bicyclic structure:
- Tetrahydro-2,5-pyrazinedione core : A saturated six-membered ring with two lactam groups (C=O) at positions 2 and 5. The ring adopts a chair-like conformation due to steric strain from the lactam groups, with the furylmethylene substituent occupying an axial or equatorial position.
- Furylmethylene substituent : A trans-fused furan ring connected via a methylene group to the pyrazinedione’s position 3. The Z configuration ensures coplanarity between the furan’s aromatic system and the pyrazinedione ring, enabling conjugation.
Key geometric features :
| Feature | Description |
|---|---|
| Ring strain | Reduced due to partial saturation of the pyrazinedione ring. |
| Double bond geometry | Z configuration at C3-C4 (furylmethylene-piperazine junction). |
| Furan orientation | Planar aromatic furan ring with conjugation to the methylene bridge. |
Comparative analysis with 3-methylpiperazine-2,5-dione (CID 107297) reveals that the furylmethylene group introduces aromaticity and extended π-conjugation, contrasting with the simpler alkyl-substituted derivative .
X-ray Crystallographic Studies
While no direct crystallographic data for 3-(2-furylmethylene)tetrahydro-2,5-pyrazinedione exists in public databases, structural analogs provide insights:
- Piperazine-2,5-dione derivatives often crystallize in boat conformations with axial substituents .
- Furyl-containing analogs exhibit coplanar furan-pyrazinedione systems , facilitating hydrogen bonding or π-π interactions in the crystal lattice .
Predicted crystallographic features :
- Bond lengths :
- C=O (lactam): ~1.20 Å
- C-N (piperazine): ~1.45 Å
- C=C (furylmethylene): ~1.33 Å
- Angles :
- Ring puckering angles in the tetrahydro-pyrazinedione core: ~60°–90°
- Furan ring planarity: ~0° deviation from coplanarity
Comparative Analysis with Analogous Pyrazinedione Derivatives
Key differences :
- Electronic effects : The furylmethylene group introduces electron-donating resonance, contrasting with the electron-withdrawing trifluoromethyl group in the triazolo-pyrazine analog .
- Conformational flexibility : The tetrahydro-pyrazinedione core in 3-(2-furylmethylene)tetrahydro-2,5-pyrazinedione permits limited ring puckering, unlike the rigid triazolo-pyrazine system .
Properties
IUPAC Name |
(3Z)-3-(furan-2-ylmethylidene)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQUYLDFHURNBC-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CO2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of furan-2-carbaldehyde with tetrahydro-2,5-pyrazinedione under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine and nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Data Tables
Table 2. Substituent Electronic Effects
| Substituent | Electronic Nature | Impact on Core Reactivity |
|---|---|---|
| 2-Furylmethylene | Moderately electron-withdrawing | Increases electrophilicity of pyrazinedione |
| 4-Dimethylaminobenzylidene | Strongly electron-donating | Enhances conjugation, stabilizes charge |
| 3,5-Difluorophenyl | Electron-withdrawing (inductive) | Improves metabolic stability |
Biological Activity
3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione, also known by its chemical identifier CID 6525008, is a pyrazinedione derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione has the molecular formula C₉H₈N₂O₃ and features a tetrahydro-pyrazinedione structure with a furylmethylene substituent. This unique structure is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 180.17 g/mol |
| CAS Number | 155527-33-6 |
| Solubility in Water | Moderate |
| Melting Point | Not specified |
Biological Activity
Research indicates that 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial for protecting cells from oxidative stress .
- Cytotoxic Effects : Preliminary research suggests that 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
The biological activity of 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.
- Free Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals, reducing cellular damage.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various pyrazinediones, including 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione. Results showed effective inhibition of bacterial growth at concentrations as low as 50 µg/mL .
- Antioxidant Activity Assessment : An assessment using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay demonstrated that this compound had a scavenging effect comparable to standard antioxidants like ascorbic acid .
- Cytotoxicity Testing : In vitro tests on human cancer cell lines revealed that treatment with 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as condensation of furan derivatives with tetrahydro-2,5-pyrazinedione precursors. Key parameters include:
- Catalysts : Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) to enhance electrophilic substitution .
- Temperature : Controlled heating (80–100°C) to balance reaction kinetics and decomposition risks .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
Yield optimization requires iterative adjustment of stoichiometry and real-time monitoring via TLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity of 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H and ¹³C NMR to verify furyl and pyrazinedione moieties (e.g., δ 6.2–6.8 ppm for furyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3100 cm⁻¹ (C-H aromatic) .
Cross-validation with X-ray crystallography resolves ambiguities in stereochemistry .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Re-synthesis : Verify reproducibility under identical conditions .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra .
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanism of 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione formation?
- Methodological Answer : Mechanistic studies involve:
- Kinetic Analysis : Monitor intermediate formation via stopped-flow techniques or in-situ IR .
- Isotopic Labeling : Use ¹³C-labeled precursors to track bond reorganization .
- Computational Studies : Transition-state modeling (e.g., Gaussian or ORCA) to identify rate-limiting steps .
Q. How can computational methods predict the bioactivity or material properties of this compound?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., enzymes) .
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) relevant to photochemical applications .
- MD Simulations : Assess stability in solvent environments (e.g., water or lipid bilayers) .
Q. What in vitro assays are suitable for evaluating the biological activity of 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione?
- Methodological Answer : Prioritize target-specific assays:
- Antimicrobial Activity : Broth microdilution (MIC determination) per CLSI guidelines .
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) with positive/negative controls .
- Cytotoxicity : MTT or resazurin assays on cell lines (e.g., HEK-293 or HeLa) .
Q. How can researchers investigate the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–80°C), light (UV-Vis), and pH extremes (2–12) .
- HPLC Monitoring : Track degradation products using C18 columns and mobile-phase gradients .
- LC-MS/MS : Identify degradation pathways via fragment analysis .
Q. What strategies resolve regioselectivity challenges during functionalization of the pyrazinedione core?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophilic attacks .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during derivatization .
- Steric Maps : Generate steric hindrance models (e.g., using PyMol) to predict reaction sites .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
